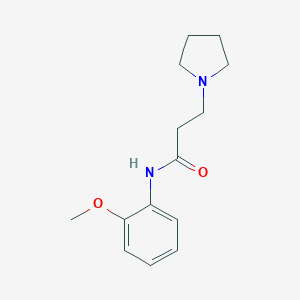![molecular formula C16H14ClN3O B248891 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole](/img/structure/B248891.png)
5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential use in various scientific applications.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the growth of fungal cells by interfering with their ability to synthesize ergosterol, a key component of fungal cell membranes. It may also work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole has a range of biochemical and physiological effects. It has been shown to have potent antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus. It has also been shown to have anti-inflammatory activity, reducing the production of inflammatory cytokines in vitro. In addition, it has been shown to have cytotoxic effects against a range of cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole is its potent antifungal activity. It has been shown to be effective against a range of fungal species, making it a promising candidate for the development of new antifungal drugs. It also has potential as an anti-inflammatory and anticancer agent. However, one of the limitations of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole. One possible direction is the development of new antifungal drugs based on its structure. Another direction is the study of its potential as an anti-inflammatory and anticancer agent, with a focus on identifying the specific mechanisms of action involved. Additionally, further studies are needed to determine the potential toxicity of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole and its suitability for use in various applications.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole can be achieved through several methods. One of the most commonly used methods is the reaction between 4-chlorobenzyl alcohol and 4-methylphenoxyacetic acid, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 4-chlorobenzyl chloride with 4-methylphenoxyacetonitrile, followed by cyclization with hydrazine hydrate. Both methods require careful handling of the reagents and the use of appropriate reaction conditions.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole has been extensively studied for its potential use in various scientific applications. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to have potential as an antifungal agent. It has also been studied for its potential as an anti-inflammatory agent, as well as for its potential use in the treatment of cancer.
Propriétés
Nom du produit |
5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole |
|---|---|
Formule moléculaire |
C16H14ClN3O |
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H14ClN3O/c1-11-2-8-14(9-3-11)21-10-15-18-16(20-19-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,19,20) |
Clé InChI |
OMKGFMGMJNGRRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)

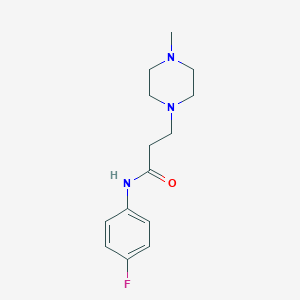
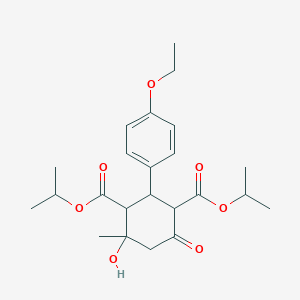

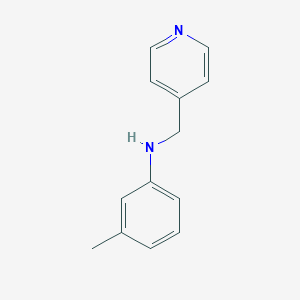
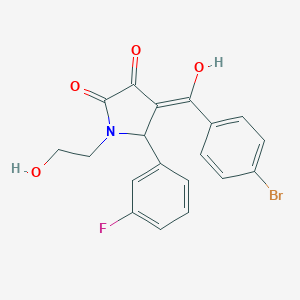

![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)
